molecular formula C13H23N3 B8762064 N2-(2,4,4-trimethylpentan-2-yl)pyridine-2,4-diamine

N2-(2,4,4-trimethylpentan-2-yl)pyridine-2,4-diamine

Cat. No. B8762064
M. Wt: 221.34 g/mol
InChI Key: DHBDKKWGUDYTDX-UHFFFAOYSA-N
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Patent
US08980911B2

Procedure details

A mixture of 4-bromo-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine (7.5 g, 260 mmol), sodium azide (5.07 g, 780 mmol), CuI (1.4 g, 7.8 mmol), N,N′-dimethylethane-1,2-diamine (1.3 g, 15 mmol) in dimethylsulfoxide (150 mL) was heated in a sealed reaction vessel at 90° C. for 16 hours. The reaction mixture was diluted with ethyl acetate (500 mL), saturated ammonium chloride (1000 mL) and stirred for 1 hour. The organic layer was separated and the aqueous layer was again extracted with ethyl acetate (3×300 mL). The combined organic layer was washed with brine, dried over anhydrous sodium sulphate and concentrated to give brown sticky mass which was purified by silica gel column chromatography using methanol and dichloromethane as eluent to yield 2 g (34%) of N2-(2,4,4-trimethylpentan-2-yl)pyridine-2,4-diamine.
Name
4-bromo-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9]([CH3:16])([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH3:10])[CH:3]=1.[N-:17]=[N+]=[N-].[Na+].CNCCNC>CS(C)=O.C(OCC)(=O)C.[Cl-].[NH4+].[Cu]I>[CH3:10][C:9]([NH:8][C:4]1[CH:3]=[C:2]([NH2:17])[CH:7]=[CH:6][N:5]=1)([CH2:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH3:16] |f:1.2,6.7|

Inputs

Step One
Name
4-bromo-N-(2,4,4-trimethylpentan-2-yl)pyridin-2-amine
Quantity
7.5 g
Type
reactant
Smiles
BrC1=CC(=NC=C1)NC(C)(CC(C)(C)C)C
Name
Quantity
5.07 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.3 g
Type
reactant
Smiles
CNCCNC
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Name
CuI
Quantity
1.4 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1000 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was again extracted with ethyl acetate (3×300 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give brown sticky mass which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)(CC(C)(C)C)NC1=NC=CC(=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 3.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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